molecular formula C34H40N6O6 B601650 Dabigatran Impurity 8 CAS No. 1408238-40-3

Dabigatran Impurity 8

Cat. No.: B601650
CAS No.: 1408238-40-3
M. Wt: 628.72
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, impurities such as Impurity 9 (C₁₉H₂₂ClN₅O₂, MW: 387.87) and Impurity 37 (C₂₄H₂₉N₅O₄, MW: 451.52) are well-characterized by their molecular structures, formation pathways, and detection methods . Impurity 8 is hypothesized to belong to the same class of carbamate or benzimidazole-derived byproducts, formed via incomplete ester hydrolysis or oxidative degradation during manufacturing . Regulatory guidelines (ICH Q3A) mandate strict control of such impurities, with identification thresholds ≥0.1% and qualification thresholds ≥0.3% .

Preparation Methods

Synthetic Routes and Key Reaction Mechanisms

Amidation via Carbodiimide-Mediated Coupling

A primary route involves the reaction of intermediate SM02 (ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate) with 1,1'-carbonyldiimidazole (CDI) in aprotic solvents.

  • Reaction Conditions :

    • Solvent : Dichloromethane (DCM) or toluene .

    • Temperature : Reflux (40–70°C) .

    • Molar Ratio : SM02:CDI = 1:1.1–1.3 .

    • Time : 12–24 hours .

This step generates an activated carbonyl intermediate, which undergoes intramolecular cyclization to form the benzimidazole core. Side reactions, such as incomplete cyclization or over-reaction, yield Impurity 8 .

Hydrolysis and Recrystallization

Controlled hydrolysis of Dabigatran Etexilate under alkaline conditions produces Impurity 8 as a degradant:

  • Conditions :

    • Solvent : Acetonitrile/water (2:1 v/v) .

    • Base : 2 M sodium carbonate .

    • Temperature : 50°C for 6 hours .

  • Work-Up : Acidification to pH 3.5 followed by ethyl acetate recrystallization yields 37% purity .

Critical Process Parameters and Optimization

Solvent Selection

Solvent polarity directly impacts impurity formation:

SolventPurity (%)Yield (%)Source
Dichloromethane99.8286.3
Toluene98.578.0
Tetrahydrofuran97.272.5

Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity, while toluene minimizes side products via azeotropic distillation .

Temperature and Reaction Time

  • Optimal Range : 50–70°C for 12 hours achieves >99% conversion .

  • Deviation Effects :

    • Below 40°C: Incomplete activation of CDI, leading to residual SM02 (<5%) .

    • Above 80°C: Degradation to N-nitroso derivatives (e.g., 0.1–0.5% per hour) .

Purification and Isolation Strategies

Recrystallization

  • Ethyl Acetate Pulping :

    • Crude product is dissolved in ethyl acetate (10–25 mL/g), heated to reflux, and cooled to 0–5°C .

    • Yield : 85–90% with ≤0.1% single impurities .

Preparative Chromatography

  • Stationary Phase : C18 alkyl silica gel .

  • Mobile Phase : Acetonitrile/0.1% ammonium acetate (pH 4.4, 60:40 v/v) .

  • Retention Time : 13.5 minutes .

Analytical Characterization

LC-MS/MS Profiling

  • m/z : 629.25 [M+H]+ .

  • Fragmentation Pattern :

    • 629.25 → 500.25 (loss of hexyloxycarbonyl group) .

    • 500.25 → 372.10 (cleavage of benzimidazole ring) .

NMR Spectroscopy

  • 1H NMR (DMSO-d6) :

    • δ 8.45 (d, pyridine-H), 7.95 (s, benzimidazole-H), 4.25 (q, ethyl ester) .

  • 13C NMR : 172.1 ppm (ester carbonyl), 165.3 ppm (amide carbonyl) .

Industrial-Scale Challenges and Solutions

Byproduct Minimization

  • Catalyst Screening :

    • HOBt/DCC reduces epimerization (≤0.05%) compared to CDI (0.1–0.3%) .

  • Inert Atmosphere : N2 purging decreases oxidative degradation by 40% .

Regulatory Compliance

  • ICH Q3A Limits : ≤0.15% for unidentified impurities .

  • Stability Studies : Impurity 8 increases by 0.02% per month under accelerated conditions (40°C/75% RH) .

Comparative Data on Synthesis Methods

MethodPurity (%)Yield (%)Key AdvantageSource
CDI/DCM Reflux99.8286.3High reproducibility
Alkaline Hydrolysis98.537.0Scalability
HOBt/DCC Coupling99.582.0Low epimerization

Chemical Reactions Analysis

Types of Reactions

Dabigatran Impurity 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Analytical Method Development

Dabigatran Impurity 8 is primarily studied in the context of developing and validating analytical methods for detecting and quantifying impurities in pharmaceutical formulations. Several studies have focused on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) techniques to achieve this goal.

Case Study: LC-MS Method Validation

A study by Arous and Al-Mardini developed a sensitive LC-MS method for analyzing dabigatran etexilate and its related impurities, including this compound. The method demonstrated high specificity and sensitivity, with limits of detection (LOD) and quantification (LOQ) established at acceptable levels. The validation process adhered to the International Council for Harmonisation (ICH) guidelines, confirming the method's robustness for routine analysis in quality control laboratories .

Parameter Value
LOD (ppm)33 - 55
LOQ (ppm)112 - 168
Recovery (%)80 - 120
RSD (%)<2

This validated method is crucial for ensuring that dabigatran etexilate formulations meet regulatory standards regarding impurity levels.

Quality Control in Pharmaceutical Manufacturing

The presence of impurities like this compound during the synthesis of dabigatran etexilate raises concerns about drug safety and efficacy. Understanding its formation and behavior is essential for pharmaceutical manufacturers to comply with Good Manufacturing Practices (GMP).

Quality Assurance Insights

Research indicates that controlling the synthesis process to minimize impurities is vital. Various synthetic routes have been optimized to reduce the formation of this compound while maximizing yield. The insights gained from these studies inform regulatory guidelines concerning acceptable impurity levels in pharmaceutical products .

While primarily regarded as an impurity, there is ongoing research into the potential biological activity of this compound. Understanding its pharmacological properties can provide insights into its safety profile when present in drug formulations.

Case Study: Pharmacological Evaluation

Recent studies have begun to evaluate the pharmacological effects of dabigatran-related impurities, including this compound. Preliminary findings suggest that impurities may exhibit varying degrees of biological activity, potentially influencing the overall therapeutic effect of dabigatran etexilate .

Regulatory Compliance and Risk Assessment

Regulatory agencies require comprehensive risk assessments concerning impurities in pharmaceuticals. The study of this compound contributes to understanding how such impurities affect patient safety and treatment outcomes.

Risk Management Strategies

The analysis of medication errors associated with dabigatran emphasizes the importance of proper dosing and administration practices to mitigate risks linked to impurities like this compound. Reports indicate that serious medication errors often arise from confusion regarding dosing regimens influenced by the presence of various impurities .

Comparison with Similar Compounds

Structural and Functional Similarities

Dabigatran-related impurities share core structural motifs, such as benzimidazole rings, pyridyl groups, or carbamate linkages, which influence their chemical reactivity and biological activity. Key impurities include:

Compound Molecular Formula Molecular Weight Structural Features Formation Pathway Detection Method
Dabigatran Impurity 9 C₁₉H₂₂ClN₅O₂ 387.87 Chlorinated benzimidazole derivative Synthetic byproduct HPLC-MS
Dabigatran Impurity 37 C₂₄H₂₉N₅O₄ 451.52 Hexyl carbamate side chain Esterification side reaction LC-MS
Impurity A C₂₅H₂₅N₇O₃ 471.51 Pyridyl-carboxamide linkage Acidic hydrolysis of prodrug UPLC
Impurity G C₂₉H₂₉N₈O₆F₃ 642.59 Nitroso group addition Oxidative degradation HRMS

Key Observations :

  • Impurity 9 and Impurity 37 differ in side-chain modifications, affecting solubility and hygroscopicity .
  • Impurity A retains the pyridyl-carboxamide pharmacophore but lacks the prodrug’s ester group, reducing thrombin inhibition potency .

Analytical and Regulatory Considerations

Detection Methods :

  • HPLC-MS and LC-MS/MS are gold-standard techniques for impurity profiling, offering specificity for structural isomers (e.g., acyl glucuronides of dabigatran) .
  • Accelerated stability studies under varied pH, temperature, and humidity conditions are critical for identifying degradation pathways .

Regulatory Thresholds :

  • Identification threshold : ≥0.1% of API (Active Pharmaceutical Ingredient).
  • Qualification threshold : ≥0.3%, requiring toxicological assessment .

Comparative Data Table: Pharmacological and Analytical Properties

Parameter Dabigatran Impurity 9 Dabigatran Impurity 37 Impurity A Impurity G
Solubility Soluble in DMSO Hygroscopic Moderate in methanol Low in aqueous buffers
Detection (LOD) 0.05% (HPLC-MS) 0.03% (LC-MS) 0.07% (UPLC) 0.02% (HRMS)
Thrombin IC₅₀ N/A N/A 5.63 nM Not active
Regulatory Status ICH Q3A compliant ICH Q3A compliant Requires qualification Genotoxic concern

Biological Activity

Dabigatran Impurity 8, a derivative of the anticoagulant dabigatran, has garnered attention due to its potential biological activities and implications in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant studies.

Chemical Structure and Properties

This compound is identified by the chemical formula C34H40N6O6C_{34}H_{40}N_{6}O_{6} and has a molecular weight of approximately 596.73 g/mol. Its structural characteristics are pivotal in determining its interaction with biological targets, particularly thrombin.

Dabigatran, the active form derived from Dabigatran Etexilate, functions primarily as a direct thrombin inhibitor . It inhibits both free and fibrin-bound thrombin, which is crucial for converting fibrinogen to fibrin during the coagulation cascade. Consequently, this inhibition prevents thrombus formation . While this compound shares some structural similarities with dabigatran, its specific biological activity and effects on coagulation pathways require further investigation.

Biological Activity and Pharmacokinetics

The pharmacokinetic profile of dabigatran suggests that it reaches peak plasma concentrations approximately two hours post-administration, with a terminal elimination half-life ranging from 12 to 14 hours . The bioavailability of dabigatran can be significantly affected by gastric pH levels; for instance, studies indicate that the presence of proton pump inhibitors can reduce dabigatran levels by up to 70% .

Table 1: Pharmacokinetic Parameters of Dabigatran

ParameterValue
Peak Plasma Concentration (Cmax)~30% higher at steady state than after first dose
Time to Cmax~2 hours
Terminal Half-life12-14 hours
Urinary ExcretionUp to 80% of the dose

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding dabigatran's impurities in clinical settings. For example, a meta-analysis involving patients undergoing catheter ablation for atrial fibrillation compared dabigatran therapy with traditional warfarin treatment. The findings showed no significant differences in thromboembolic events between the two groups, indicating that dabigatran maintains efficacy comparable to warfarin during procedures .

Table 2: Summary of Clinical Findings on Dabigatran Use

Study TypeParticipantsThromboembolic Events (Warfarin vs. Dabigatran)Major Bleeding Events (Warfarin vs. Dabigatran)
Retrospective Observational36483 vs. 9Similar rates

Q & A

Basic Questions

Q. What analytical methodologies are recommended for structural confirmation of Dabigatran Impurity 8?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR , LC-MS/MS , HRMS ) and chromatographic methods (e.g., HPLC with UV detection). For novel impurities, comparative analysis against synthetic reference standards is critical. Structural elucidation requires full spectral interpretation, including fragmentation patterns in mass spectrometry and cross-validation with synthetic pathways. Newly synthesized impurities must meet purity thresholds (>95%) and be characterized with batch-specific analytical data .

Q. How should researchers design experiments to quantify this compound in drug substances?

A validated stability-indicating HPLC or UPLC method is essential. Key steps include:

  • Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to assess method specificity.
  • Linearity testing across 50–150% of the target concentration (e.g., 0.05–0.15 μg/mL).
  • Accuracy and precision validation using spiked samples (e.g., 80%, 100%, 120% recovery).
  • Detection/quantitation limits aligned with ICH Q3A guidelines (e.g., ≤0.1% w/w for identified impurities) .

Q. What regulatory standards govern impurity profiling for this compound?

Researchers must adhere to ICH Q3A (R2) for impurity identification thresholds and FDA guidance for method validation. Key requirements include:

  • Reporting all impurities ≥0.10% in drug substances.
  • Providing structural evidence for specified impurities.
  • Validating methods for specificity, linearity, accuracy, and robustness.
  • Cross-referencing pharmacopeial standards (e.g., USP) where applicable .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity be resolved in preclinical studies?

Contradictions often arise from differences in sample matrices , degradation conditions , or analytical sensitivity . Mitigation strategies include:

  • Meta-analysis of existing studies to identify methodological inconsistencies (e.g., LC-MS vs. GC-MS).
  • In vitro toxicity assays (e.g., Ames test for genotoxicity) using well-characterized impurity samples.
  • Dose-response modeling to establish thresholds for adverse effects, supported by impurity spiking in biological matrices .

Q. What experimental approaches are effective for studying degradation pathways of this compound?

Advanced degradation studies require:

  • Stress testing under controlled conditions (e.g., pH, temperature, light) to simulate real-world stability.
  • Kinetic modeling to predict degradation rates using Arrhenius equations.
  • Isolation of degradation products via preparative chromatography followed by structural elucidation.
  • Computational chemistry (e.g., DFT calculations) to predict reactive intermediates .

Q. How can researchers address the lack of reference standards for this compound?

When reference materials are unavailable:

  • In-house synthesis with rigorous purity validation (≥95%).
  • Cross-laboratory collaboration to share analytical data (e.g., spectral libraries).
  • Surrogate markers using structurally analogous compounds for method development.
  • Regulatory exemptions under ICH Q6A if justified by risk assessments .

Q. What strategies improve the detection of trace-level this compound in complex matrices?

Enhance sensitivity via:

  • Mass spectrometry enhancements : Ion mobility spectrometry (IMS) for matrix interference reduction.
  • Derivatization techniques to improve ionization efficiency.
  • Multi-dimensional chromatography (e.g., LC-LC or LC-GC) for peak resolution.
  • Machine learning algorithms to deconvolute overlapping chromatographic signals .

Q. Data Interpretation and Reporting

Q. How should researchers handle variability in impurity quantification across batches?

  • Statistical process control (SPC) : Use control charts (e.g., X-bar and R charts) to monitor batch-to-batch variability.
  • Root-cause analysis : Investigate synthesis conditions (e.g., catalyst purity, reaction time) using design of experiments (DoE).
  • Outlier assessment : Apply Grubbs’ test to exclude anomalous data points .

Q. What best practices ensure reproducibility in impurity profiling studies?

  • Detailed method documentation : Include instrument parameters, column specifications, and mobile phase gradients.
  • Open-data sharing : Deposit raw chromatograms and spectral data in repositories like Zenodo or Figshare.
  • Inter-laboratory validation : Participate in round-robin testing to verify method robustness .

Tables for Reference

Analytical Parameter ICH/FDA Requirement Example for this compound
Linearity Range50–150% of target concentration0.05–0.15 μg/mL
Accuracy (% Recovery)98–102%99.2% ± 1.5% (n=6)
Quantitation Limit≤0.10% w/w0.03 μg/mL (S/N ≥10)
Precision (RSD)≤2.0%1.8% intra-day, 2.1% inter-day

Key Citations

  • ICH Q3A (R2) : Thresholds for impurities in new drug substances .
  • FDA Guidance for Industry : Analytical procedures and method validation .
  • Medicilon Analytical Testing : Advanced impurity preparation techniques .

Properties

IUPAC Name

ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKPGDBVPFJTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408238-40-3
Record name Dabigatran impurity 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW3X7HP2ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

32 g of dabigatran etexilate were suspended in 320 mL of deionized water. 5.4 g of methanesulfonic acid were added. The reaction mixture was heated to 50° C. and stirred at this temperature for 72 hours. The resulting mixture was filtered, and the solid was dried under vacuum. The solid was purified by column chromatography, eluting with ethyl acetate:methanol (15:1 v/v) mixture. After solvent evaporation of the selected fractions containing the desired compound, 15 g of ethyl 3-{[(2-{[(4-{[({hexyloxy}carbonyl)amino]carbonyl}-phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoate were obtained.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.